Amixetrine hydrochloride
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Overview
Description
Amixetrine hydrochloride is said to be an anti-inflammatory, antidepressant, antispasmodic, anticholinergic, antihistamine, and antiserotonergic, but its definitive indications and pharmacology are unclear.
Scientific Research Applications
Pharmacological Efficacy
Amixetrine hydrochloride, also known as amitriptyline, has been studied for its efficacy in managing various chronic pains like migraines. Its action mechanism is primarily attributed to the blockade of voltage-gated sodium channels (VGSCs). Notably, amitriptyline efficiently inhibits tetrodotoxin-resistant (TTX-r) sodium channel Nav1.9 currents in nociceptive trigeminal neurons of rats. This suggests its potential role as a state-selective blocker of Nav1.9 channels, contributing to its effectiveness in treating different pain conditions, including migraines (Liang et al., 2013).
Analytical Chemistry Applications
In the realm of analytical chemistry, amitriptyline, along with other psychotropic drugs, is often detected in human urine as part of treatment for various mental diseases. A novel method involving capillary electrophoresis coupled with electrochemiluminescence (ECL) detection has been developed for the simultaneous monitoring of these drugs. This method has shown promising results in clinical and biochemical laboratories for monitoring amitriptyline (Li, Zhao, & Ju, 2006).
Radioprotection and Neuroprotection
Amifostine, a derivative, is recognized for its selective protection of normal tissues against damage caused by radiation and chemotherapy. It's a prodrug converted to an active thiol by dephosphorylation and exhibits a complex cytoprotective mechanism, which includes free-radical scavenging, DNA protection, and acceleration of repair mechanisms. Although primarily approved to reduce renal toxicity associated with cisplatin administration and xerostomia caused by radiation treatment, amifostine holds potential in a broader range of oncologic settings (Kouvaris, Kouloulias, & Vlahos, 2007).
properties
CAS RN |
24622-52-4 |
---|---|
Molecular Formula |
C17H28ClNO |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H |
InChI Key |
JTYOCYCDZSVPAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CC[NH+]2CCCC2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
24622-72-8 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amixetrine HCl, Amixetrine hydrochloride, Somagest |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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